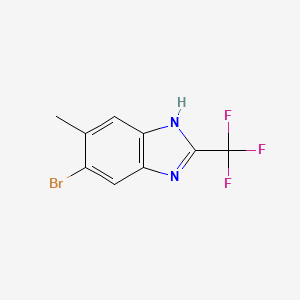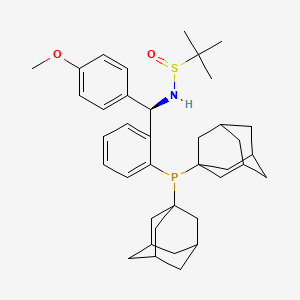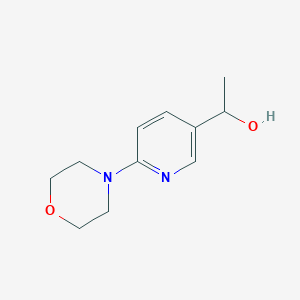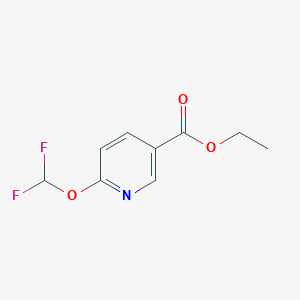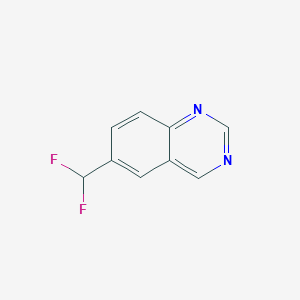
6-(Difluoromethyl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Difluoromethyl)quinazoline is a heterocyclic compound that features a quinazoline core with a difluoromethyl group attached at the 6th position Quinazoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Difluoromethyl)quinazoline typically involves the introduction of the difluoromethyl group onto a quinazoline scaffold. One common method is the selective difluoromethylation of quinazolines using commercially available ethyl bromodifluoroacetate as a difluorocarbene precursor. This method provides the corresponding difluoromethyl-substituted quinazoline derivatives with yields of up to 83% .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions and other advanced synthetic techniques can streamline the production process .
化学反応の分析
Types of Reactions: 6-(Difluoromethyl)quinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can convert quinazoline derivatives into their corresponding dihydroquinazoline forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products: The major products formed from these reactions include quinazoline N-oxides, dihydroquinazolines, and various substituted quinazoline derivatives .
科学的研究の応用
6-(Difluoromethyl)quinazoline has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 6-(Difluoromethyl)quinazoline involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to its targets, leading to increased biological activity. Quinazoline derivatives are known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound can also interact with other proteins and receptors, modulating various biological processes .
類似化合物との比較
Quinazoline: The parent compound without the difluoromethyl group.
Quinazolinone: A related compound with a carbonyl group at the 4th position.
4,6,7-Substituted Quinazolines: Compounds with various substituents at the 4th, 6th, and 7th positions.
Uniqueness: 6-(Difluoromethyl)quinazoline is unique due to the presence of the difluoromethyl group, which enhances its stability and biological activity compared to other quinazoline derivatives. This modification can lead to improved pharmacokinetic properties and increased potency in therapeutic applications .
特性
分子式 |
C9H6F2N2 |
|---|---|
分子量 |
180.15 g/mol |
IUPAC名 |
6-(difluoromethyl)quinazoline |
InChI |
InChI=1S/C9H6F2N2/c10-9(11)6-1-2-8-7(3-6)4-12-5-13-8/h1-5,9H |
InChIキー |
UMONDSHPNARXDI-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=NC=C2C=C1C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


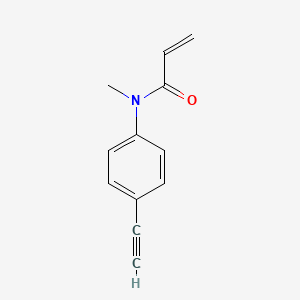
![11-([1,1'-Biphenyl]-4-yl)-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B13655707.png)
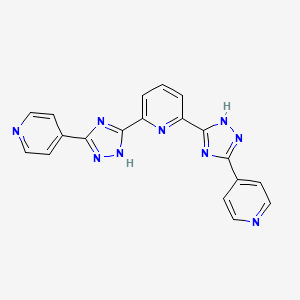

![5-Chloro-6-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13655715.png)
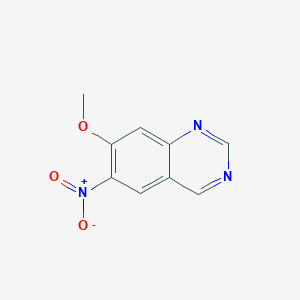
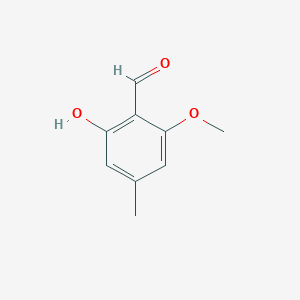

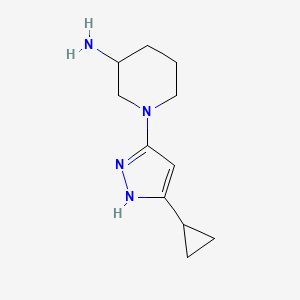
![7-Bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13655737.png)
